Dexmecamylamine is a More Efficacious Antagonist of LS α4β2 Receptors than its Enantiomer
In a head-to-head comparison using human α4β2 nicotinic receptors expressed in SH-EP1 cells, dexmecamylamine (TC-5214) exhibited greater efficacy as an antagonist at the low-sensitivity (LS) α4β2 receptor isoform than its R-(-) enantiomer (TC-5213). Dexmecamylamine was more effective at inhibiting LS receptor function at low micromolar concentrations [1].
| Evidence Dimension | Antagonist efficacy at Low-Sensitivity (LS) α4β2 nAChR |
|---|---|
| Target Compound Data | More effective inhibitor at micromolar concentrations |
| Comparator Or Baseline | R-(-)-mecamylamine (TC-5213) and racemic mecamylamine |
| Quantified Difference | TC-5214 > TC-5213 and racemate in inhibiting LS α4β2 receptors |
| Conditions | Human α4β2 nAChR isoforms expressed in subclonal human epithelial 1 (SH-EP1) cells |
Why This Matters
This stereospecific enhancement in antagonist efficacy at a key CNS receptor isoform cannot be achieved with the R-(-) enantiomer or the racemic mixture, making dexmecamylamine the only relevant choice for studies targeting this specific receptor function.
- [1] Fedorov, N. B., Benson, L. C., Graef, J., Lippiello, P. M., & Bencherif, M. (2009). Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition. Journal of Pharmacology and Experimental Therapeutics, 328(2), 525-532. View Source
